2-(Bromomethyl)-5-(trifluoromethyl)furan

Catalog No.
S674209
CAS No.
17515-77-4
M.F
C6H4BrF3O
M. Wt
228.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-(trifluoromethyl)furan

CAS Number

17515-77-4

Product Name

2-(Bromomethyl)-5-(trifluoromethyl)furan

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)furan

Molecular Formula

C6H4BrF3O

Molecular Weight

228.99 g/mol

InChI

InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2

InChI Key

YNHVBNGRNNVEMD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C(F)(F)F)CBr

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CBr

The exact mass of the compound 2-(Bromomethyl)-5-(trifluoromethyl)furan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Bromomethyl)-5-(trifluoromethyl)furan is a specialized heterocyclic building block used to introduce the (5-(trifluoromethyl)furan-2-yl)methyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics of the final compounds. The compound's value lies in the combination of a highly reactive bromomethyl group, which serves as an efficient handle for nucleophilic substitution, and the powerfully electron-withdrawing -CF3 group that modifies the physicochemical profile of resulting derivatives.

Substituting 2-(Bromomethyl)-5-(trifluoromethyl)furan with seemingly similar analogs can lead to significant process and performance failures. The chloro-analog, 2-(chloromethyl)-5-(trifluoromethyl)furan, is substantially less reactive, often requiring harsher reaction conditions (higher temperatures, longer times) which can degrade sensitive substrates and lead to lower yields. Conversely, the non-fluorinated analog, 2-(bromomethyl)furan, produces derivatives with fundamentally different physicochemical properties; the absence of the trifluoromethyl group results in lower metabolic stability, altered lipophilicity (logP), and different electronic profiles, making it an unsuitable replacement in applications where these parameters are critically tuned. The iodomethyl analog, while more reactive, often suffers from lower stability and higher procurement costs, making the bromomethyl derivative a balanced choice for process efficiency and material handling.

Process Efficiency: Balanced Reactivity for Reliable Nucleophilic Substitution

The bromomethyl group provides a practical balance of reactivity and stability for nucleophilic substitution, a critical factor in multi-step synthesis. Compared to chloromethyl analogs, which are less reactive and may require forcing conditions, and iodomethyl analogs, which can be too unstable for practical handling, the bromomethyl group enables efficient bond formation under moderate conditions. This leads to more reliable and reproducible reaction outcomes, a key consideration for process scale-up and minimizing byproduct formation.

Evidence DimensionChemical Reactivity and Stability
Target Compound DataGood balance of reactivity and stability for S_N2 reactions.
Comparator Or BaselineChloromethyl analogs: Less reactive, require harsher conditions. Iodomethyl analogs: More reactive but often less stable.
Quantified DifferenceQualitatively positioned as the optimal balance for process reliability.
ConditionsGeneral nucleophilic substitution reactions in pharmaceutical or fine chemical synthesis.

This compound enables higher-yielding, more reliable reactions under milder conditions than its chloro-analog, reducing process costs and improving reproducibility.

Metabolic Stability: Blocking Metabolic Oxidation Pathways in Drug Candidates

Incorporating a trifluoromethyl group is a key strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation. The high bond energy of the C-F bond (485.3 kJ/mol) compared to a C-H bond (414.2 kJ/mol) makes the -CF3 group highly resistant to enzymatic cleavage. Using this building block to replace a non-fluorinated analog (e.g., derived from 2-(bromomethyl)furan) at a known metabolic soft spot can significantly increase the compound's half-life and improve its pharmacokinetic profile.

Evidence DimensionBond Dissociation Energy (Resistance to Metabolism)
Target Compound DataC-F bond energy: 485.3 kJ/mol
Comparator Or BaselineNon-fluorinated methyl analog (C-H bond): 414.2 kJ/mol
Quantified DifferenceC-F bond is ~17% stronger, conferring higher resistance to metabolic cleavage.
ConditionsIn vitro and in vivo drug metabolism mediated by CYP enzymes.

For drug discovery, procuring this reagent allows for the direct synthesis of molecules with enhanced metabolic stability, a critical property for developing viable drug candidates.

Physicochemical Modulation: Increasing Lipophilicity and Acidity in Derivatives

The strong electron-withdrawing nature of the -CF3 group significantly alters the electronic properties and lipophilicity of molecules into which it is incorporated. Compared to a non-fluorinated furan ring, the 5-(trifluoromethyl)furan moiety increases a molecule's lipophilicity (logP), which can improve membrane permeability. Furthermore, the inductive effect of the -CF3 group consistently enhances the acidity (lowers the pKa) of nearby functional groups. This allows for precise tuning of a compound's physicochemical profile to optimize target binding and bioavailability.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound DataTrifluoromethyl group π value: +0.88
Comparator Or BaselineMethyl group (non-fluorinated analog) π value: +0.56
Quantified DifferenceThe -CF3 group contributes more significantly to lipophilicity than a standard methyl group.
ConditionsStandard measurement of partition coefficients for structure-activity relationship (SAR) studies.

This building block enables chemists to systematically increase lipophilicity and tune acidity, providing rational control over a drug candidate's absorption, distribution, and target engagement.

Precursor for Metabolically Robust Kinase Inhibitors and GPCR Modulators

This compound is the right choice when designing drug candidates targeting enzymes like kinases, where metabolic stability is paramount for achieving desired in vivo exposure. The evidence for the -CF3 group's ability to block oxidative metabolism makes this reagent a strategic choice for synthesizing more durable and effective inhibitors.

High-Yield Synthesis of Advanced Materials and Agrochemicals

In syntheses where high yield and process reliability are critical, the balanced reactivity of the bromomethyl group makes this compound a preferred intermediate over its chloro- or iodo-analogs. It is well-suited for the efficient, scalable production of complex molecules where maximizing throughput and minimizing purification steps are key procurement drivers.

Scaffold for Fine-Tuning Lipophilicity in Lead Optimization Programs

When a medicinal chemistry program requires systematic enhancement of a molecule's lipophilicity to improve cell permeability or blood-brain barrier penetration, this reagent is a superior choice to its non-fluorinated counterpart. The quantifiable contribution of the -CF3 group to logP allows for rational drug design and optimization.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

2-(Bromomethyl)-5-(trifluoromethyl)furan

Dates

Last modified: 08-15-2023

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